molecular formula C10H9BrN2O2S2 B5799032 5-bromo-N-(6-methyl-2-pyridinyl)-2-thiophenesulfonamide

5-bromo-N-(6-methyl-2-pyridinyl)-2-thiophenesulfonamide

Cat. No. B5799032
M. Wt: 333.2 g/mol
InChI Key: BFWMRZYVKTWFDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-(6-methyl-2-pyridinyl)-2-thiophenesulfonamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as BPTES and is a potent inhibitor of glutaminase, an enzyme that plays a crucial role in cancer cell metabolism.

Mechanism of Action

BPTES inhibits the activity of glutaminase, an enzyme that converts glutamine to glutamate. Glutaminase is upregulated in many cancer cells, and its inhibition leads to a decrease in the production of glutamate, which is essential for cancer cell metabolism. This, in turn, leads to a decrease in the production of ATP, the energy currency of the cell, and ultimately, cell death.
Biochemical and Physiological Effects
BPTES has been shown to cause a decrease in the levels of glutamate and ATP in cancer cells, leading to a decrease in cell proliferation and an increase in cell death. It has also been found to induce autophagy, a process by which cells recycle their own components, leading to further cell death.

Advantages and Limitations for Lab Experiments

BPTES has several advantages for use in lab experiments. It is a potent and selective inhibitor of glutaminase, making it an ideal tool for studying the role of glutamine metabolism in cancer cells. However, it has limitations as well. BPTES is not very soluble in water, making it difficult to administer in vivo. Additionally, it has been found to have off-target effects on other enzymes, leading to potential toxicity issues.

Future Directions

There are several future directions for the study of BPTES. One area of focus is the development of more soluble analogs of BPTES that can be administered in vivo. Another area of research is the identification of biomarkers that can predict which cancer types are most sensitive to BPTES. Additionally, the combination of BPTES with other cancer therapies is an area of interest, as it may enhance the effectiveness of existing treatments.
Conclusion
In conclusion, BPTES is a promising chemical compound that has shown potential as an anti-cancer agent. Its ability to selectively target cancer cells that rely on glutamine metabolism makes it an ideal tool for studying the role of glutamine in cancer cell metabolism. While there are limitations to its use, the future directions of research on BPTES hold promise for the development of new cancer therapies.

Synthesis Methods

BPTES can be synthesized using a multistep process involving the reaction of 2-amino-6-methylpyridine with 5-bromo-2-chlorothiophene-3-sulfonamide. The reaction is typically carried out in the presence of a base and a solvent such as dimethylformamide. The resulting product is then purified using column chromatography.

Scientific Research Applications

BPTES has been extensively studied for its potential as an anti-cancer agent. It has been shown to selectively target cancer cells that rely on glutamine metabolism for energy and survival. BPTES has been found to be effective against a wide range of cancer types, including breast, lung, and pancreatic cancer.

properties

IUPAC Name

5-bromo-N-(6-methylpyridin-2-yl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2S2/c1-7-3-2-4-9(12-7)13-17(14,15)10-6-5-8(11)16-10/h2-6H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFWMRZYVKTWFDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NS(=O)(=O)C2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-(6-methyl-2-pyridinyl)-2-thiophenesulfonamide

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